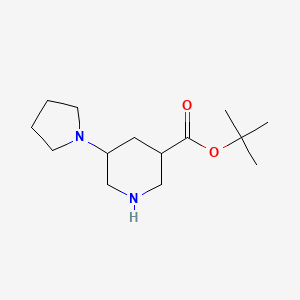![molecular formula C11H23NO B13206626 2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol is an organic compound with the molecular formula C11H23NO This compound is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further substituted with a butan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques like distillation and crystallization ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopentyl and butan-2-ol moieties contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Aminomethyl)cyclopentyl]ethanol
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]ethanol
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-ol
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-3-methylcyclopentyl]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-4-10(3,13)11(8-12)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3 |
Clave InChI |
GZCNOZCRGSJYKD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1(CCC(C1)C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







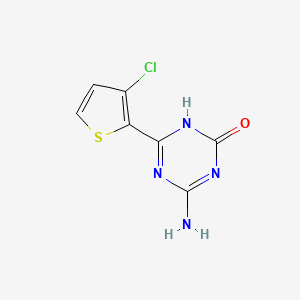
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
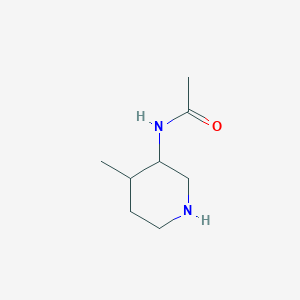
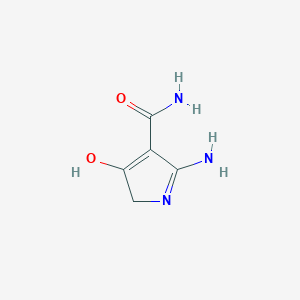
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
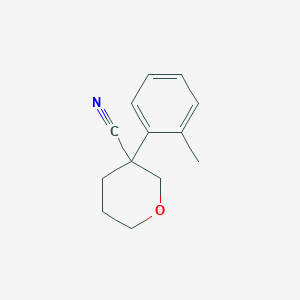
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
